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Compound of Interest

(S)-2-nitro-6, 7-dihydro-5H-
imidazo[2,1-b][1,3]oxazin-6-ol

Cat. No.: B104521

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of carbamate derivatives
based on the imidazooxazine scaffold, a promising class of compounds with potent anti-
tuberculosis activity. The protocols and data presented are compiled from recent scientific
literature and are intended to guide researchers in the development of novel therapeutics.

Overview and Rationale

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates
the discovery of new and effective antitubercular agents. The 2-nitro-6,7-dihydro-5H-
imidazo[2,1-b]Joxazine scaffold has been identified as a key pharmacophore in the development
of such agents. Carbamate derivatives of this scaffold have demonstrated remarkable potency
against Mtb, including clinically isolated resistant strains.[1][2][3][4][5]

The mechanism of action of these compounds involves the reductive activation of the nitro
group by the deazaflavin-dependent nitroreductase (Ddn) enzyme within M. tuberculosis.[3][6]
[7][8] This activation leads to the generation of reactive nitrogen species, which are lethal to the
bacteria. This targeted activation contributes to the selectivity of these compounds for Mtb.
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This document provides a general methodology for the synthesis of these carbamate
derivatives, safety precautions for handling hazardous reagents, and a summary of their
biological activity.

Experimental Protocols
General Synthesis of Carbamate Derivatives

The following protocol describes a general method for the synthesis of carbamate derivatives
from a substituted imidazooxazine alcohol.

Workflow for Carbamate Synthesis

Click to download full resolution via product page
Caption: General workflow for the synthesis of carbamate derivatives.
Materials:
e Substituted 2-nitro-6,7-dihydro-5H-imidazo[2,1-b]Joxazin-6-ol (e.g., Compound 15)
e Triphosgene
e Triethylamine (Et3N)
e Anhydrous Tetrahydrofuran (THF)
» Desired amine derivative
e Dichloromethane (DCM)
e Saturated agueous sodium bicarbonate (NaHCO3) solution

e Brine (saturated agueous NaCl solution)
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Anhydrous sodium sulfate (Naz2S0a)
Silica gel for column chromatography

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend
the imidazooxazine alcohol (1.0 eq) in anhydrous THF.

Addition of Base: Add triethylamine (4.0 eq) to the suspension.
Cooling: Cool the mixture to 0 °C using an ice bath.

Addition of Triphosgene: Carefully add triphosgene (1.2 eq) portion-wise to the cooled
mixture. Caution: Triphosgene is highly toxic and moisture-sensitive. Handle only in a well-
ventilated fume hood with appropriate personal protective equipment.

Reaction to form Chloroformate Intermediate: Allow the reaction mixture to warm to room
temperature and stir for 16 hours. The formation of the intermediate chloroformate can be
monitored by thin-layer chromatography (TLC).

Addition of Amine: To the solution containing the in-situ generated chloroformate, add the
desired amine (1.0-1.2 eq).

Carbamate Formation: Stir the reaction mixture at room temperature until the reaction is
complete (monitor by TLC).

Work-up:
o Quench the reaction by the slow addition of saturated aqueous NaHCOs solution.
o Extract the agueous layer with dichloromethane (3 x volume of aqueous layer).

o Combine the organic layers and wash with brine.
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o Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure.

« Purification: Purify the crude product by flash column chromatography on silica gel using an
appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired
carbamate derivative.

o Characterization: Confirm the structure and purity of the final compound using techniques
such as *H NMR, 3C NMR, and mass spectrometry.

Safety Precautions for Handling Triphosgene

Triphosgene is a safer alternative to phosgene gas but is still highly toxic and requires careful
handling.

Engineering Controls: Always handle triphosgene in a certified chemical fume hood.

e Personal Protective Equipment (PPE): Wear a lab coat, safety goggles, face shield, and
appropriate chemical-resistant gloves.

» Dispensing: Weigh and dispense triphosgene in the fume hood. Avoid creating dust.

e Quenching: Any residual triphosgene or contaminated equipment should be quenched with a
basic solution (e.g., sodium hydroxide solution) in the fume hood.

» Waste Disposal: Dispose of triphosgene waste according to institutional safety guidelines for
hazardous materials.

Quantitative Data Summary

The following tables summarize the in vitro activity of a series of imidazooxazine carbamate
derivatives against M. tuberculosis H37Rv and their cytotoxicity against various cell lines.

Table 1: Antitubercular Activity and Cytotoxicity of Imidazooxazine Carbamate Derivatives[3]
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Note: Higher Sl values indicate greater selectivity for the target pathogen over host cells.

Mechanism of Action: Activation by Ddn

The antitubercular activity of these nitro-imidazooxazine carbamates is dependent on their
activation by the deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis. This
enzyme utilizes the reduced cofactor Fazo to reduce the nitro group of the drug, leading to the

formation of reactive nitrogen species that are cytotoxic to the bacterium.

Prodrug Activation Pathway
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Caption: Activation of imidazooxazine carbamates by the Ddn enzyme.
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The prodrug enters the bacterial cell and is recognized by the Ddn enzyme. The reduced
cofactor Fa20H2, regenerated by the Faz0-dependent glucose-6-phosphate dehydrogenase
(Fgdl), provides the electrons for the reduction of the nitro group on the imidazooxazine
scaffold. This reduction generates reactive nitrogen species, including nitric oxide, which
disrupt cellular respiration and mycolic acid biosynthesis, ultimately leading to bacterial cell
death.[6][7][8][9][10]

Conclusion

The synthesis of carbamate derivatives from the imidazooxazine scaffold represents a viable
strategy for the development of potent new antitubercular agents. The protocols and data
provided herein offer a foundation for researchers to explore this promising class of compounds
further. Careful adherence to safety protocols, particularly when handling triphosgene, is
paramount. The targeted mechanism of action, involving activation by a specific mycobacterial
enzyme, underscores the potential for developing highly selective and effective drugs against
tuberculosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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carbamate-derivatives-from-the-imidazooxazine-scaffold]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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